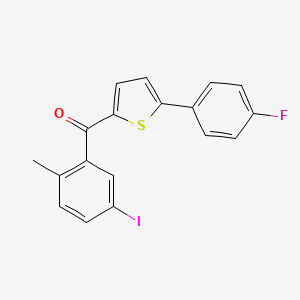

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Description

Properties

IUPAC Name |

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEUYWYTFYVWBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12FIOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717985 | |

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071929-08-2 | |

| Record name | [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a substituted thiophene derivative of significant interest in medicinal chemistry and pharmaceutical development. Its structural complexity, featuring a thiophene core with iodo-methylbenzoyl and fluorophenyl substituents, makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of the potential biological significance of the broader class of thiophene-containing compounds. While this specific molecule is primarily recognized as a synthetic intermediate, its structural motifs are common in biologically active compounds.

Physicochemical Properties

The physicochemical properties of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene are crucial for its handling, characterization, and application in synthetic chemistry. The following table summarizes its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂FIOS | [1] |

| Molecular Weight | 422.26 g/mol | [1] |

| CAS Number | 1071929-08-2 | [1] |

| Appearance | White to yellow solid | [1] |

| Purity (by HPLC) | 99.78% | [1] |

| Storage Conditions | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Experimental Protocols

While specific experimental protocols for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene are not extensively published in peer-reviewed literature, a likely synthetic route can be inferred from patent literature describing the synthesis of structurally related compounds, particularly through a Friedel-Crafts acylation reaction. Similarly, analytical methods can be adapted from standard procedures for substituted thiophenes.

Synthesis: Inferred Friedel-Crafts Acylation

The synthesis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene likely proceeds via the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride in the presence of a Lewis acid catalyst.

Materials:

-

2-(4-fluorophenyl)thiophene

-

5-iodo-2-methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 5-iodo-2-methylbenzoyl chloride (1 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

Stir the mixture at 0°C for 15-30 minutes.

-

Add a solution of 2-(4-fluorophenyl)thiophene (1 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and dilute hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene.

Caption: Synthetic workflow for the target compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or determined by a UV scan).

-

Injection Volume: 5-20 µL.

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Expected Signals: Aromatic protons on the thiophene and phenyl rings, and a singlet for the methyl group protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

-

¹³C NMR:

-

Solvent: As for ¹H NMR.

-

Expected Signals: Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic rings, and the methyl carbon.

-

Biological Significance of Thiophene Derivatives

While there is no specific publicly available data on the biological activity or signaling pathways of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, the thiophene scaffold is a well-established pharmacophore in medicinal chemistry. Thiophene-containing compounds exhibit a wide range of biological activities. The bromo- and iodo-benzyl analogues of the title compound are known intermediates in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. This suggests that the benzoyl derivative may also serve as an intermediate for related therapeutic agents.

References

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene CAS number 1071929-08-2

CAS Number: 1071929-08-2

Synonyms: Canagliflozin Impurity F, --INVALID-LINK--methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate and potential impurity in the synthesis of Canagliflozin. This document consolidates available data on its physicochemical properties, synthesis, analytical characterization, and potential biological relevance.

Physicochemical Properties

This compound is a white to yellow solid.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂FIOS | [1] |

| Molecular Weight | 422.26 g/mol | [1] |

| Appearance | White to yellow solid | [1] |

| Purity (HPLC) | ≥98% | [2] |

| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Synthesis and Logical Workflow

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is synthesized as a key intermediate in the manufacturing process of Canagliflozin. The general synthetic pathway involves a Friedel-Crafts acylation reaction.

A detailed experimental protocol, as described in the literature, is provided below.

Experimental Protocol: Synthesis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

Materials:

-

2-(4-fluorophenyl)thiophene

-

5-iodo-2-methylbenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2-(4-fluorophenyl)thiophene in anhydrous dichloromethane at 0°C, add anhydrous aluminum chloride portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes.

-

Slowly add a solution of 5-iodo-2-methylbenzoyl chloride in anhydrous dichloromethane to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for 12-18 hours, while being monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker containing ice and concentrated hydrochloric acid.

-

The resulting mixture is stirred vigorously for 30 minutes.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene as a solid.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene.

Analytical Characterization

The characterization of this compound is crucial for quality control in the synthesis of Canagliflozin. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are standard analytical techniques employed.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 290 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

This method is designed to separate Canagliflozin from its impurities, including the title compound.

Workflow for HPLC Analysis:

Caption: HPLC analysis workflow for purity determination.

Spectroscopic Data

The structural confirmation of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is achieved through NMR and Mass Spectrometry.

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spectrometry (m/z) |

| 7.85 (d, J=1.6 Hz, 1H), 7.70 (dd, J=8.0, 1.6 Hz, 1H), 7.65-7.60 (m, 2H), 7.45 (d, J=4.0 Hz, 1H), 7.25 (d, J=4.0 Hz, 1H), 7.15-7.10 (m, 2H), 7.05 (d, J=8.0 Hz, 1H), 2.40 (s, 3H) | 185.0, 163.5 (d, J=250 Hz), 152.0, 142.0, 141.0, 138.0, 135.0, 132.0, 130.0 (d, J=8.0 Hz), 128.0, 127.0, 126.0, 116.0 (d, J=22 Hz), 92.0, 20.0 | 421.9 [M-H]⁻ |

Biological Activity and Significance

Currently, there is a notable lack of published data specifically detailing the biological activity or mechanism of action of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene. Its primary significance in the scientific literature is as a crucial chemical intermediate for the synthesis of the SGLT2 inhibitor, Canagliflozin.

As a known impurity of Canagliflozin, its toxicological profile is of interest to ensure the safety of the final drug product. While comprehensive toxicological studies on this specific impurity are not publicly available, in silico toxicology predictions for various Canagliflozin degradation products have been conducted.[3] It is imperative for drug manufacturers to control the levels of this impurity within acceptable limits as defined by regulatory bodies.

A study on the structurally related compound, 2-(4-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, has suggested potential anticancer activity against human lung cancer cells in vitro.[4] However, it is crucial to note that this is a different chemical entity, and these findings cannot be directly extrapolated to 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene without dedicated biological assays.

Signaling Pathway Relationship (Hypothetical Context within Drug Development):

The diagram below illustrates the logical relationship of this compound within the broader context of Canagliflozin's therapeutic action and the necessity of its control as an impurity.

Caption: Role as an intermediate and the importance of its control as an impurity.

Conclusion

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a well-characterized chemical compound essential for the synthesis of Canagliflozin. While its own biological activity remains largely unexplored, its role as a potential impurity necessitates rigorous analytical control to ensure the safety and efficacy of the final pharmaceutical product. Further research into the toxicological profile of this and other Canagliflozin-related impurities would be beneficial for the field of drug development and regulatory science.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for rigorous, peer-reviewed research and safety data sheets. All laboratory work should be conducted in accordance with established safety protocols.

References

Technical Guide: Spectroscopic Analysis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the characterization of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene, a key intermediate in pharmaceutical synthesis. This document outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis and presents representative data in a structured format.

Core Data Presentation

The following tables summarize the key spectroscopic and chromatographic data for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene.

Table 1: HPLC Purity Data [1]

| Parameter | Result |

| Purity | 99.78% |

| Appearance | White to yellow solid |

Table 2: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.80 | d, J=1.8 Hz | 1H | Ar-H |

| 7.75 | dd, J=8.2, 1.8 Hz | 1H | Ar-H |

| 7.65 | d, J=8.5 Hz | 1H | Thiophene-H |

| 7.60-7.55 | m | 2H | Ar-H |

| 7.20 | d, J=8.2 Hz | 1H | Ar-H |

| 7.15-7.10 | m | 2H | Ar-H |

| 7.05 | d, J=8.5 Hz | 1H | Thiophene-H |

| 2.40 | s | 3H | -CH₃ |

Table 3: Hypothetical ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 188.0 | C=O |

| 163.0 (d, J=250 Hz) | C-F |

| 145.0 | Ar-C |

| 142.5 | Ar-C |

| 141.0 | Ar-C |

| 138.0 | Ar-C |

| 135.5 | Ar-C |

| 132.0 | Ar-CH |

| 130.0 (d, J=8 Hz) | Ar-CH |

| 128.5 | Ar-CH |

| 128.0 | Thiophene-C |

| 127.5 | Thiophene-CH |

| 125.0 | Thiophene-CH |

| 116.0 (d, J=22 Hz) | Ar-CH |

| 92.0 | C-I |

| 20.0 | -CH₃ |

Disclaimer: The ¹H and ¹³C NMR data presented in Tables 2 and 3 are hypothetical and generated for illustrative purposes based on the chemical structure of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene and typical chemical shift values for similar organic compounds. Actual experimental data may vary.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure of the compound by analyzing the chemical environment of its hydrogen and carbon atoms.

Instrumentation: A 400 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene in 0.6-0.8 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei in the molecule.

-

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Instrumentation: A standard HPLC system with a UV detector.

Procedure:

-

Sample Preparation: Prepare a stock solution of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of about 0.1 mg/mL.

-

Chromatographic Conditions (General Method):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid). For example, a linear gradient from 50% to 95% acetonitrile over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run a blank (mobile phase) to establish the baseline.

-

Inject the sample and record the chromatogram.

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene.

References

An In-depth Technical Guide on the Core Mechanism of Action for Benzoyl-thiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for benzoyl-thiophene compounds, a promising class of molecules with significant therapeutic potential, particularly in oncology. The information presented herein is curated from recent scientific literature and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many biologically active benzoyl-thiophene compounds is the inhibition of tubulin polymerization.[1][2][3][4] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton involved in essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape.[3][5] By disrupting microtubule dynamics, benzoyl-thiophene compounds interfere with the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis.[2][3] This disruption leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.

Several studies have demonstrated that benzoyl-thiophene derivatives, particularly those with a 2-(3′,4′,5′-trimethoxybenzoyl) group, act as potent inhibitors of tubulin polymerization.[1][5] These compounds have been shown to bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[1][3] This mode of action is shared with other well-known tubulin inhibitors like colchicine and combretastatin A-4.[1][3][6]

The inhibition of tubulin polymerization by benzoyl-thiophene compounds triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase.[1][2][3] Prolonged arrest at this stage activates the intrinsic apoptotic pathway, resulting in programmed cell death of rapidly dividing cancer cells.

Signaling Pathway

The signaling cascade initiated by benzoyl-thiophene compounds is centered on the disruption of microtubule function. The binding of these compounds to the colchicine site on tubulin prevents its polymerization into microtubules. This leads to a net depolymerization of the microtubule network, which is sensed by the spindle assembly checkpoint. The checkpoint activation prevents the onset of anaphase, arresting the cell in the G2/M phase of the cell cycle. This prolonged mitotic arrest ultimately leads to the activation of apoptotic pathways, characterized by the involvement of caspases, leading to cell death.

Quantitative Data Summary

The antiproliferative activity and tubulin polymerization inhibition of various benzoyl-thiophene compounds have been quantified in numerous studies. The following tables summarize key quantitative data for representative compounds.

Table 1: Antiproliferative Activity of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene Derivatives

| Compound | Substitution | Cancer Cell Line | IC50 (nM) | Reference |

| 4g | 3-methyl-4-methoxy | K562 | 16 | [1] |

| 4g | 3-methyl-4-methoxy | A549 | 23 | [1] |

| 4g | 3-methyl-4-methoxy | HT-29 | 18 | [1] |

| 4g | 3-methyl-4-methoxy | MCF-7 | 20 | [1] |

| 4g | 3-methyl-4-methoxy | KB | 19 | [1] |

| 3a | 3-amino-4-methoxy | K562 | >10,000 | [1] |

| 3c | 3-amino-6-methoxy | K562 | 100-1000 | [1] |

| 3d | 3-amino-7-methoxy | K562 | 100-1000 | [1] |

Table 2: Tubulin Polymerization Inhibition

| Compound | IC50 (µM) | Reference |

| 4g | 0.67 | [1] |

| PST-3 | ~10 | [3] |

Table 3: Antiproliferative Activity of 5-arylalkynyl-2-benzoyl thiophene (PST-3)

| Cancer Cell Line | IC50 (µM) | Reference |

| Hs578T | <10 | [3] |

| BT549 | <10 | [3] |

| MDA-MB-231 | <10 | [3] |

| MDA-MB-468 | <10 | [3] |

| MCF7 | >10 | [3] |

| T47D | >10 | [3] |

| A549 | 76.84 | [3] |

| MCF10A (normal) | 278.13 | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of benzoyl-thiophene compounds.

4.1. Antiproliferative Activity Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines is used, such as K562 (chronic myelogenous leukemia), A549 (non-small cell lung cancer), HT-29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), and KB (nasopharyngeal carcinoma).[1]

-

Seeding: Cells are seeded in 96-well microtiter plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to attach overnight.

-

Treatment: The compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Measurement: Cell viability is assessed using methods like the Cell Counting Kit-8 (CCK-8) assay or by staining with sulforhodamine B (SRB). The absorbance is read using a microplate reader.

-

Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell growth inhibition against the compound concentration.

4.2. Tubulin Polymerization Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the polymerization of purified tubulin.

-

Materials: Purified tubulin (e.g., from bovine brain), GTP, and a polymerization buffer (e.g., PEM buffer).

-

Procedure: A reaction mixture containing tubulin, GTP, and the test compound (or vehicle control) is prepared in a 96-well plate. The plate is incubated at 37°C to induce tubulin polymerization.

-

Measurement: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer. The absorbance is proportional to the amount of polymerized tubulin (microtubules).

-

Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.

4.3. Cell Cycle Analysis

This experiment determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Cancer cells (e.g., K562) are treated with the benzoyl-thiophene compound at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).

-

Cell Staining: The cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-binding fluorescent dye, such as propidium iodide (PI). RNase is often included to prevent staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified based on the DNA content histograms. An accumulation of cells in the G2/M phase indicates that the compound induces a G2/M arrest.[1][2][3]

4.4. Apoptosis Assay

This assay confirms that the observed cell death occurs through apoptosis.

-

Method: Apoptosis can be detected using various methods, such as Annexin V-FITC/PI staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic or late apoptotic cells with compromised membranes.

-

Procedure: Cells are treated with the compound for a specific duration. They are then harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[2][3]

Structure-Activity Relationship (SAR)

The biological activity of benzoyl-thiophene compounds is highly dependent on their chemical structure. Key SAR findings include:

-

The 3′,4′,5′-trimethoxyphenyl group on the 2-benzoyl moiety is a crucial structural requirement for potent tubulin polymerization inhibition.[1][5]

-

Substitution on the benzo[b]thiophene ring significantly influences activity. For instance, in the 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-benzo[b]thiophene series, a methoxy group at the C-4, C-6, or C-7 position enhances antiproliferative activity, while a methoxy group at the C-5 position is detrimental.[1]

-

The substituent at the C-3 position of the benzo[b]thiophene skeleton also plays a role. Replacing a hydrogen with a methyl group at this position has been shown to increase activity.[1][2]

Conclusion

Benzoyl-thiophene compounds represent a significant class of antimitotic agents with a well-defined mechanism of action. Their ability to inhibit tubulin polymerization by binding to the colchicine site leads to G2/M cell cycle arrest and subsequent apoptosis in cancer cells. The extensive structure-activity relationship studies have provided valuable insights for the rational design of novel and more potent analogs. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of these promising therapeutic agents. Further research, including in vivo efficacy and toxicity studies, is warranted to fully elucidate the clinical potential of benzoyl-thiophene compounds.

References

- 1. Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Substituted Benzoylthiophenes: A Comprehensive Review of Their Role in Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Substituted benzoylthiophenes represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural framework serves as a "privileged scaffold," enabling the development of potent and selective modulators for various biological targets. This review delves into the core medicinal chemistry applications of substituted benzoylthiophenes, focusing on their roles as anticancer agents, allosteric modulators of adenosine receptors, and anti-inflammatory agents. We present a comprehensive summary of quantitative biological data, detailed experimental protocols for key assays, and visual representations of underlying mechanisms and workflows to provide a practical resource for researchers in drug discovery and development.

Synthesis of Substituted Benzoylthiophenes

A cornerstone of research into benzoylthiophene derivatives is the ability to synthesize a diverse library of analogues for structure-activity relationship (SAR) studies. The Gewald reaction is a particularly prominent method for preparing the 2-aminothiophene scaffold, which is a common starting point for many biologically active benzoylthiophenes.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a multi-component reaction that synthesizes a polysubstituted 2-aminothiophene in a single step.

-

Reactants : The reaction typically involves an α-methylene ketone or aldehyde, a β-cyano-ester or β-cyano-ketone (e.g., malononitrile), and elemental sulfur.

-

Base Catalyst : An organic base, such as morpholine, diethylamine, or triethylamine, is used to catalyze the reaction.

-

Reaction Conditions : The reactants and catalyst are typically dissolved in a suitable solvent, such as ethanol or dimethylformamide. The mixture is stirred, often at a moderately elevated temperature (e.g., 50-80 °C), for a period ranging from a few hours to overnight.

-

Work-up and Purification : Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-aminothiophene derivative. Subsequent acylation at the 3-position can install the benzoyl group.

Anticancer Activity: Tubulin Polymerization Inhibitors

A significant area of investigation for benzoylthiophene derivatives is their potential as anticancer agents. Many of these compounds exert their cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, making them potent antimitotic agents. They often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This action leads to cell cycle arrest, typically in the G2/M phase, and subsequent induction of apoptosis.

Data Presentation: Anticancer Activity of Benzoylthiophene Derivatives

The following table summarizes the in-vitro cytotoxic activity of representative benzoylthiophene and related analogues against various human cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (Compound 5) | Leukemia, Colon, CNS, Prostate | 10.0 – 66.5 nM (GI₅₀) | |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (Compound 6) | Leukemia, CNS, Prostate | 21.2 – 50.0 nM (GI₅₀) | |

| 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) | A549 (Lung) | 9 µM (IC₅₀) | |

| 2-iodobenzamide (BZ02) | A549 (Lung) | 6.10 µM (IC₅₀) | |

| benzylamine (BZA09) | A549 (Lung) | 2.73 µM (IC₅₀) | |

| PST-3 (a 2-benzoyl thiophene derivative) | MDA-MB-468 (Breast) | 11.75% T/C (in vivo) | |

| PST-3 (a 2-benzoyl thiophene derivative) | MCF7 (Breast) | 44.38% T/C (in vivo) | |

| Thiophene Derivative (TP 5) | HepG2, SMMC-7721 (Liver) | Identified as potent |

Note: GI₅₀ refers to the concentration for 50% growth inhibition, while IC₅₀ is the concentration for 50% inhibition of a specific activity. T/C % is the treated vs. control tumor size percentage in xenograft models.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

-

Reagents : Purified bovine or porcine brain tubulin (>99% pure), polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), GTP (1 mM), and a fluorescent reporter dye that binds to microtubules.

-

Procedure : a. A reaction mixture containing tubulin in polymerization buffer is prepared and kept on ice. b. The test compound (dissolved in DMSO) and a positive control (e.g., colchicine) are added to a 96-well plate. c. The reaction is initiated by adding GTP and warming the plate to 37 °C to induce polymerization. d. The fluorescence intensity is monitored over time (e.g., every 30 seconds for 60 minutes) using a fluorescence plate reader.

-

Data Analysis : The rate and extent of tubulin polymerization are determined by the increase in fluorescence. The inhibitory activity of the compound is calculated by comparing the polymerization curve in its presence to that of a vehicle control (DMSO). IC₅₀ values are determined from a dose-response curve.

Visualization: Drug Discovery Workflow for Tubulin Inhibitors

The following diagram illustrates a typical workflow for identifying and validating benzoylthiophene-based tubulin inhibitors.

Modulation of Adenosine A₁ Receptors

2-Amino-3-benzoylthiophenes are a well-established class of allosteric enhancers for the adenosine A₁ receptor (A₁AR). The A₁AR is a G protein-coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP). Allosteric enhancers do not bind to the primary (orthosteric) agonist site but to a distinct (allosteric) site. This binding increases the affinity and/or efficacy of endogenous agonists like adenosine, thereby "enhancing" the natural physiological response. This mechanism is therapeutically promising for conditions like ischemia, where strengthening existing physiological signals is desirable.

Data Presentation: Activity of Benzoylthiophenes as A₁AR Allosteric Enhancers

This table summarizes the activity of key 2-amino-3-benzoylthiophene derivatives. The ratio of allosteric enhancement to competitive antagonism is a critical parameter for identifying compounds with a favorable therapeutic profile.

| Compound | Allosteric Enhancement | Competitive Antagonism (Affinity) | Enhancement/Antagonism Ratio | Reference |

| PD 81,723 | Optimal Activity | Assessed | Most Favorable | |

| Compound 37 (naphthoyl) | 149% increase in [³H]CCPA binding | Low (0-19% inhibition) | High | |

| Compound 39 (naphthoyl) | Potent enhancement | Low (0-19% inhibition) | High | |

| 3,4-difluoro 4i | Highly Active | Assessed | Good Separation | |

| 3-chloro-4-fluoro 4o | Highly Active | Assessed | Good Separation | |

| 4-trifluoromethoxy 4ak | Highly Active | Assessed | Good Separation |

Experimental Protocols

This assay measures a compound's ability to enhance the binding of a radiolabeled agonist to the A₁AR.

-

Membrane Preparation : Rat brain cortices or membranes from cells expressing the human A₁AR (e.g., CHO-hA₁AR) are prepared by homogenization and centrifugation.

-

Reagents : A radiolabeled A₁AR agonist such as [³H]N⁶-cyclohexyladenosine ([³H]CHA) or [³H]CCPA, assay buffer, and test compounds.

-

Procedure : a. Membranes are incubated in the assay buffer with the radioligand and varying concentrations of the test compound. b. The incubation is carried out at room temperature for a set period (e.g., 2 hours). c. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. d. The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis : Allosteric enhancement is observed as an increase in the specific binding of the radioligand compared to the baseline (no compound). Data are analyzed to determine the compound's potency (EC₅₀) and efficacy (% enhancement).

This assay measures the functional consequence of A₁AR activation.

-

Cell Culture : Chinese Hamster Ovary (CHO) cells stably expressing the human A₁AR are cultured to confluence.

-

Procedure : a. Cells are pre-incubated with the test compound for a short period. b. Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels. c. An A₁AR agonist (e.g., CPA) is added at a fixed concentration. d. After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA-based).

-

Data Analysis : A₁AR activation inhibits forskolin-stimulated cAMP production. Allosteric enhancers will potentiate the effect of the agonist, resulting in a greater reduction of cAMP levels. The data are used to determine the fold-shift in the agonist's concentration-response curve.

Visualizations: A₁AR Signaling and Structure-Activity Relationships

The diagrams below illustrate the A₁AR signaling pathway and summarize the key structure-activity relationships for 2-amino-3-benzoylthiophenes.

Biological activity screening of novel thiophene intermediates

An In-depth Technical Guide to the Biological Activity Screening of Novel Thiophene Intermediates

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene, a five-membered, sulfur-containing heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its derivatives exhibit a vast array of pharmacological properties, making them a focal point in the search for new therapeutic agents.[2][4] The structural versatility of the thiophene ring allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacokinetic properties to enhance efficacy and selectivity for various biological targets.[3][5] This has led to the development of thiophene-containing drugs with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2][3][4]

This technical guide provides a comprehensive overview of the biological activity screening of novel thiophene intermediates. It details common experimental protocols, summarizes quantitative data from recent studies, and visualizes key workflows and signaling pathways to aid researchers in the discovery and development of new thiophene-based drugs.

Biological Activity Screening: A General Workflow

The screening process for novel thiophene compounds typically follows a multi-stage approach, beginning with broad preliminary assays and progressing to more specific mechanistic studies for promising candidates.

Caption: General workflow for the screening and development of novel thiophene drug candidates.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines.[6] Their mechanisms of action are diverse and include the inhibition of critical enzymes like tyrosine kinases and topoisomerase, disruption of microtubule dynamics, and the induction of apoptosis.[2]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of novel thiophene derivatives are commonly evaluated using cell viability assays, with results expressed as the IC50 value (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 Value | Reference Compound | Reference IC50 | Citations |

| 13a | A549 (Lung) | 4.34 ± 0.60 µM | Olmutinib | Similar | [7] |

| 13a | A431 (Skin) | 3.79 ± 0.57 µM | Olmutinib | Similar | [7] |

| 15b | A2780 (Ovarian) | 12 ± 0.17 µM | Sorafenib | 7.5 ± 0.54 µM | [8][9] |

| 15b | A2780CP (Ovarian) | 10 ± 0.15 µM | Sorafenib | 9.4 ± 0.14 µM | [8][9] |

| 480 | HeLa (Cervical) | 12.61 µg/mL | - | - | [10] |

| 480 | HepG2 (Liver) | 33.42 µg/mL | - | - | [10] |

| 471 | HepG2 (Liver) | 13.34 µg/mL | - | - | [10] |

| 3g | HepG2 (Liver) | 3.77 ± 0.17 µM | Doxorubicin | - | [11] |

| 3f | HepG2 (Liver) | 4.296 ± 0.2 µM | Doxorubicin | - | [11] |

| 3f | PC-3 (Prostate) | 7.472 ± 0.42 µM | Doxorubicin | - | [11] |

| 7 | HCT-116 (Colon) | 11.13 µM | Doxorubicin | 3.31 µM | [12] |

Targeted Signaling Pathways

Many thiophene analogs exert their anticancer effects by interfering with specific signaling pathways crucial for cancer cell proliferation and survival.[5] One common mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[2][7]

Caption: Simplified diagram of a thiophene derivative inhibiting a receptor tyrosine kinase pathway.

Other identified mechanisms include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the modulation of the Wnt/β-catenin pathway.[2][13]

Antimicrobial Activity

Novel thiophene intermediates are frequently screened for their ability to combat bacterial and fungal pathogens, including drug-resistant strains.[14]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[14] The disc diffusion method, which measures the diameter of the zone of inhibition around a disc impregnated with the test compound, is also widely used.[15]

| Compound(s) | Target Microorganism | Assay Method | Result | Citations |

| 4, 5, 8 | Colistin-Resistant A. baumannii | Broth Microdilution | MIC50: 16-32 mg/L | [16] |

| 4, 5, 8 | Colistin-Resistant E. coli | Broth Microdilution | MIC50: 8-32 mg/L | [14][16] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | Broth Microdilution | MIC: 2 to 4 µg/mL | [17] |

| 7 | Pseudomonas aeruginosa | Disc Diffusion | More potent than gentamicin | [15] |

| 7, 8a, 8b, 10 | Various Fungi | Disc Diffusion | Active against 4 tested species | [15] |

| Thiophene-Tyr-Arg-OH | Escherichia coli | Broth Microdilution | MIC: 15 µg/mL |

Anti-inflammatory Activity

Thiophene is a core structure in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), such as Tinoridine and Tiaprofenic acid.[4][18] Research continues to explore novel derivatives for their potential to inhibit key inflammatory mediators. The primary mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) and/or lipoxygenase (LOX) enzymes.[18][19][20]

Quantitative Data: Enzyme Inhibition

| Compound(s) | Target Enzyme | Assay | Result | Citations |

| 29a–d | COX-2 | In vitro enzyme assay | IC50: 0.31–1.40 µM | [20] |

| 4 | 5-LOX | In vitro enzyme assay | ~57% inhibition at 100 µg/mL | [20] |

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible screening results.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[6] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours (~37°C, 5% CO2) to allow for cell attachment.[6][22]

-

Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).[6][23]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6][23]

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.5 mg/mL.[21][22]

-

Formazan Formation: Incubate the plate for 2-4 hours to allow for the conversion of MTT to formazan crystals by live cells.[21][23]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals.[6][22]

-

Absorbance Measurement: Shake the plate for approximately 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.[6]

Protocol 2: Agar Well Diffusion for Antimicrobial Screening

This method is widely used to evaluate the antimicrobial activity of soluble test compounds.[24][25] It relies on the diffusion of the compound from a well through the agar, resulting in a zone of growth inhibition.[26]

-

Medium Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton Agar) and sterilize it. Pour the molten agar into sterile Petri plates and allow it to solidify.[27]

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., matching a 0.5 McFarland turbidity standard).[25][27]

-

Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a bacterial lawn.[26][28]

-

Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or a pipette tip.[24][25][28]

-

Compound Application: Add a fixed volume (e.g., 50-100 µL) of the thiophene test solution (at a known concentration) into each well. Also, prepare wells for a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound).[24][25]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[24][28]

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[28]

Protocol 3: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the thiophene compound in a suitable sterile broth medium.

-

Inoculation: Add a standardized microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth (turbidity) is observed.

Conclusion

Thiophene and its derivatives continue to be a highly productive scaffold for the discovery of novel therapeutic agents. The systematic screening of new intermediates, utilizing a combination of robust in vitro assays, is essential for identifying promising lead compounds. By evaluating cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential, and subsequently elucidating their mechanisms of action, researchers can effectively advance the development of next-generation drugs targeting a wide range of diseases. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in this critical area of drug discovery.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. benchchem.com [benchchem.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the potential of thiophene derivatives as dual inhibitors of β-tubulin and Wnt/β-catenin pathways for gastrointestinal cancers in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 15. Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]

- 20. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. bds.berkeley.edu [bds.berkeley.edu]

- 23. benchchem.com [benchchem.com]

- 24. botanyjournals.com [botanyjournals.com]

- 25. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chemistnotes.com [chemistnotes.com]

- 28. youtube.com [youtube.com]

Unlocking New Therapeutic Avenues: A Technical Guide to the Potential of 2-Benzoyl-5-Aryl Thiophenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-benzoyl-5-aryl thiophenes, a promising class of synthetic compounds with significant therapeutic potential, primarily in the realm of oncology. This document outlines their core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows to facilitate further research and development.

Core Therapeutic Target: Tubulin and Microtubule Dynamics

The primary therapeutic target of 2-benzoyl-5-aryl thiophenes and their structural analogs, such as benzo[b]thiophenes, is the protein tubulin.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial components of the cytoskeleton. They play a fundamental role in various cellular processes, including the maintenance of cell shape, intracellular transport, and the formation of the mitotic spindle during cell division.[1][4]

2-Benzoyl-5-aryl thiophenes act as microtubule-destabilizing agents by inhibiting tubulin polymerization.[1][4][5] Evidence suggests that these compounds bind to the colchicine-binding site on β-tubulin.[4][5] This interaction prevents the assembly of tubulin heterodimers into microtubules, thereby disrupting the dynamic equilibrium of the microtubule network. The disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of various 2-benzoyl-5-aryl thiophene derivatives and related compounds against several cancer cell lines and their direct inhibitory effect on tubulin polymerization.

Table 1: Antiproliferative Activity of 2-Benzoyl-5-Aryl Thiophene Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| PST-3 | BT549 (Breast Cancer) | 15.42 | [4] |

| PST-3 | MDA-MB-468 (Breast Cancer) | 16.33 | [4] |

| PST-3 | Hs578T (Breast Cancer) | 23.36 | [4] |

| PST-3 | RKO (Colon Cancer) | 29.34 | [4] |

| PST-3 | MIA PaCa-2 (Pancreatic Cancer) | 30.82 | [4] |

| PST-3 | A549 (Lung Cancer) | 76.84 | [4] |

| 2a | CA-46 (Burkitt's Lymphoma) | 0.5 - 2 | [1] |

| 2a | MCF-7 (Breast Cancer) | 0.5 - 2 | [1] |

| 2b | CA-46 (Burkitt's Lymphoma) | 0.5 - 2 | [1] |

| 2b | MCF-7 (Breast Cancer) | 0.5 - 2 | [1] |

| 4e | HeLa (Cervical Cancer) | Submicromolar | [1][2] |

| 4e | Jurkat (T-cell Leukemia) | Submicromolar | [1][2] |

Table 2: Inhibition of Tubulin Polymerization

| Compound | IC50 (µM) | Notes | Reference |

| PST-3 | Not explicitly stated, but shown to inhibit polymerization at 10 µM | Binds to the colchicine site | [4] |

| 2a | Partial effect at 40 µM | - | [1] |

| 2b | 3.5 | - | [1] |

Signaling Pathway

The mechanism of action of 2-benzoyl-5-aryl thiophenes as anticancer agents can be visualized as a signaling cascade initiated by the inhibition of tubulin polymerization.

Caption: Signaling pathway of 2-benzoyl-5-aryl thiophenes.

Experimental Protocols

This section provides an overview of the key experimental methodologies for evaluating the therapeutic potential of 2-benzoyl-5-aryl thiophenes.

In Vitro Antiproliferative Assay (MTT Assay)

-

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Methodology:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 2-benzoyl-5-aryl thiophene compound for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert MTT into formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Tubulin Polymerization Assay

-

Objective: To directly measure the inhibitory effect of the compound on tubulin polymerization.

-

Methodology:

-

Reconstitute purified tubulin in a polymerization buffer.

-

Add the 2-benzoyl-5-aryl thiophene compound at various concentrations to the tubulin solution in a 96-well plate.

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the increase in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.

-

Calculate the IC50 value for the inhibition of tubulin polymerization by comparing the polymerization rates in the presence and absence of the compound.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle progression.

-

Methodology:

-

Treat cancer cells with the compound for a specified time.

-

Harvest the cells and fix them in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their fluorescence intensity.

-

Western Blot Analysis for Apoptotic Markers

-

Objective: To detect the expression of proteins involved in the apoptotic pathway.

-

Methodology:

-

Treat cells with the compound for various time points.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of 2-benzoyl-5-aryl thiophene derivatives.

Caption: A typical experimental workflow for preclinical evaluation.

Conclusion

2-Benzoyl-5-aryl thiophenes represent a promising scaffold for the development of novel anticancer agents. Their well-defined mechanism of action, targeting the clinically validated tubulin-microtubule system, provides a strong rationale for their continued investigation. The data presented in this guide highlight their potent in vitro activity and offer a framework for their further preclinical and clinical development. Future research should focus on optimizing the structure-activity relationship to enhance potency and drug-like properties, as well as exploring their efficacy in a broader range of cancer models.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. In vitro tubulin polymerization assay [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]

A Technical Guide to the Discovery and Synthesis of Canagliflozin Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of a New Class of Antidiabetic Agents

Canagliflozin, the first sodium-glucose co-transporter 2 (SGLT2) inhibitor to be approved by the FDA, represents a significant advancement in the management of type 2 diabetes mellitus.[1] Its novel mechanism of action, which is independent of insulin pathways, has established a new therapeutic class of drugs known as gliflozins.[2] The discovery of Canagliflozin stemmed from research into phlorizin, a natural compound found in the bark of apple trees, which was known to induce glucosuria but was unsuitable as a drug due to poor gastrointestinal absorption and lack of selectivity.[1] This led to the development of C-glucoside analogs, which are more metabolically stable.[3] Canagliflozin, a C-glucoside with a thiophene ring, emerged as a highly potent and selective SGLT2 inhibitor.[3]

Mechanism of Action

The primary therapeutic effect of Canagliflozin is achieved through the inhibition of SGLT2, a protein predominantly located in the proximal tubules of the kidneys.[4][5] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[4] By selectively blocking this co-transporter, Canagliflozin reduces renal glucose reabsorption and lowers the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria).[5][6] This process directly lowers blood glucose levels, as reflected by reductions in HbA1c.[4] Notably, this mechanism is not dependent on insulin secretion or sensitivity.[4] The resulting caloric loss from glucose excretion also contributes to weight loss and a reduction in blood pressure, addressing common comorbidities in patients with type 2 diabetes.[5][7]

Synthesis of Key Canagliflozin Intermediates

The synthesis of Canagliflozin is a multi-step process involving the formation of several key intermediates. Various synthetic routes have been developed, often focusing on efficiency, scalability, and stereoselectivity. A common strategy involves the synthesis of a C-aryl glucoside core, which is then further functionalized.

Key Synthetic Intermediates

A crucial building block in many synthetic pathways is 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.[8] The synthesis of this and other intermediates involves several key chemical transformations. While detailed, step-by-step industrial protocols are often proprietary, the scientific literature outlines the fundamental reactions and conditions.

General Synthetic Strategy

A frequently described synthetic approach commences with a Friedel-Crafts acylation, followed by reduction and subsequent coupling reactions to build the core structure. The glucose moiety is then introduced via C-glycosylation.

Experimental Methodologies for Key Synthetic Steps:

While a complete, unified experimental protocol is not publicly available, the following sections detail the methodologies for the key reactions cited in the literature for the synthesis of Canagliflozin and its precursors.

1. Friedel-Crafts Acylation:

-

Reaction: Coupling of thiophene with 5-bromo-2-methylbenzoyl chloride.

-

Reagents: Thiophene, 5-bromo-2-methylbenzoic acid, oxalyl chloride.

-

Procedure: 5-bromo-2-methylbenzoic acid is first converted to its acid chloride using oxalyl chloride. This acid chloride is then reacted with thiophene in a Friedel-Crafts acylation reaction.[9][10]

2. Reduction of Ketone:

-

Reaction: Reduction of the ketone functionality on the thiophene intermediate.

-

Reagents: Triethylsilane, BF₃·OEt₂.

-

Procedure: The ketone intermediate is reduced using triethylsilane in the presence of boron trifluoride etherate. The reaction temperature is critical; warming to 35°C after the addition of the reducing agents was found to improve the yield and avoid the formation of dimeric byproducts.[9][10]

3. C-Glycosylation and Anomer Isolation:

-

Reaction: Coupling of the thiophene-containing aryl group with a protected glucose derivative.

-

Reagents: Silylated gluconolactone, aryl lithium species.

-

Procedure: A silylated gluconolactone is reacted with an organolithium intermediate derived from the thiophene-aryl moiety. This reaction typically produces a mixture of α and β anomers. The desired β-anomer is then isolated after acetylation and purification by column chromatography.[9]

-

Yield: 49% for the mixture of anomers, 39% for the isolated pure β-anomer after acetylation and purification.[9]

4. Palladium-Catalyzed Thiophene-Aryl Coupling:

-

Reaction: Coupling of the β-anomer with dibromobenzene.

-

Reagents: Pure β-anomer, dibromobenzene, (Cy₃P)₂Pd(0) catalyst.

-

Procedure: The isolated β-anomer is reacted with an excess of dibromobenzene via a Pd-catalyzed C-H bond activation coupling reaction.[9][10]

5. Miyaura Borylation:

-

Reaction: Formation of a boronic ester precursor.

-

Reagents: The product from the thiophene-aryl coupling, bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst.

-

Procedure: The aryl halide intermediate undergoes a Miyaura borylation reaction by cross-coupling with bis(pinacolato)diboron.[9][10]

Quantitative Data Summary

The following tables summarize the reported yields for the synthesis of Canagliflozin intermediates and the clinical efficacy of Canagliflozin.

Table 1: Synthetic Yields of Canagliflozin Intermediates

| Reaction Step | Reported Yield (%) | Reference |

| Friedel-Crafts Acylation | 86 | [9][10] |

| Ketone Reduction | 77 | [9][10] |

| C-Glycosylation (Anomer Mixture) | 49 | [9] |

| β-Anomer Isolation | 39 | [9] |

| Pd-Catalyzed Thiophene-Aryl Coupling | 31 | [9][10] |

| Miyaura Borylation | 86 | [9][10] |

Table 2: Clinical Efficacy of Canagliflozin (26-Week, Placebo-Controlled Monotherapy Trial)

| Parameter | Canagliflozin 100 mg | Canagliflozin 300 mg | Placebo | Reference |

| Change in HbA1c (%) | -0.77 | -1.03 | +0.14 | [11] |

| Change in Body Weight (%) | -2.2 | -3.3 | - | [11] |

| Change in Systolic BP (mmHg) | Statistically significant reduction | Statistically significant reduction | - | [11] |

Visualizing the Process

Diagram 1: Synthetic Pathway to a Canagliflozin Precursor

Caption: A simplified synthetic route to a key borylated precursor of Canagliflozin.

Diagram 2: Mechanism of Action of Canagliflozin

Caption: Inhibition of SGLT2 by Canagliflozin in the renal proximal tubule.

References

- 1. uspharmacist.com [uspharmacist.com]

- 2. Synthetic advances towards the synthesis of canagliflozin, an antidiabetic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. What is the mechanism of Canagliflozin? [synapse.patsnap.com]

- 6. Mechanism of Action [jnjmedicalconnect.com]

- 7. Canagliflozin, a sodium glucose co-transporter 2 inhibitor, for the management of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. GMP Compliant Synthesis of [18F]Canagliflozin, a Novel PET Tracer for the Sodium–Glucose Cotransporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Benzoylthiophenes via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Friedel-Crafts acylation of thiophene to synthesize benzoylthiophenes, key intermediates in the preparation of various pharmaceuticals and fine chemicals.[1][2] The choice of catalyst is critical, directly influencing reaction efficiency, selectivity, and environmental impact.[1] This guide presents a comparative overview of various catalytic systems and detailed experimental procedures to aid in reaction optimization and execution.

Introduction

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction for the synthesis of aryl ketones. In the context of heterocyclic compounds, the acylation of thiophene is a cornerstone reaction for producing valuable intermediates.[1] The reaction typically involves the treatment of thiophene with a benzoyl halide or anhydride in the presence of a Lewis acid catalyst. The high regioselectivity for acylation at the 2-position of the thiophene ring is a well-documented phenomenon, attributed to the greater stabilization of the cationic intermediate formed during electrophilic attack at this position.[3][4] While traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts and generate significant toxic waste.[1] Consequently, the development of more environmentally benign and reusable solid acid catalysts has become a major focus in this field.[1][2]

Comparative Data of Catalytic Systems for Thiophene Acylation

The following table summarizes the performance of various catalysts in the Friedel-Crafts acylation of thiophene. While much of the detailed quantitative data is for acetylation, these systems are also applicable to benzoylation, providing a strong basis for catalyst selection.

| Catalyst | Acylating Agent | Thiophene Conversion (%) | 2-Acylthiophene Yield (%) | Reaction Conditions | Source(s) |

| Hβ Zeolite | Acetic Anhydride | ~99 | 98.6 | 60°C, 2h, Thiophene:Ac₂O = 1:3 | [1][2] |

| Modified C25 Zeolite | Acetic Anhydride | 99.0 | - | 80°C, 2h, Thiophene:Ac₂O = 1:2 | [1][5] |

| EtAlCl₂ | Succinyl Chloride | - | 99 | 0°C, 2h, Thiophene:Succinyl Chloride = 2.1:1 | [1][6] |

| SnO₂ Nanosheets | Various Acid Chlorides | - | Quantitative | 50°C, Solvent-free | [1][7] |

| Anhydrous AlCl₃ | Benzoyl Chloride | - | - | Traditional method, often requires stoichiometric amounts | [1] |

| HZSM-5 Zeolite | Acetic Anhydride | Low | - | 60°C, Thiophene:Ac₂O = 1:3 | [1][2] |

| NKC-9 Resin | Acetic Anhydride | - | Poor Selectivity | 60°C, Thiophene:Ac₂O = 1:3 | [1][2] |

Key Observations:

-

Solid Acid Catalysts: Zeolites, particularly Hβ, demonstrate high activity and selectivity under relatively mild conditions and offer the advantages of being recoverable and reusable.[1][2]

-

Alkyl Lewis Acids: Ethylaluminum dichloride (EtAlCl₂) provides near-quantitative yields under non-acidic conditions.[1][6]

-

Nanocatalysts: SnO₂ nanosheets have shown quantitative yields under solvent-free conditions, representing a promising green alternative.[1][7]

-

Traditional Lewis Acids: While effective, catalysts like AlCl₃ have significant drawbacks, including the need for stoichiometric amounts and the generation of corrosive waste.[1]

Experimental Protocols

This section provides a detailed protocol for the Friedel-Crafts benzoylation of thiophene using a traditional Lewis acid catalyst, which can be adapted for other catalytic systems.

Protocol: Synthesis of 2-Benzoylthiophene using Aluminum Chloride

Materials:

-

Thiophene

-

Benzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water

Equipment:

-

Round-bottom flask

-

Condenser

-

Thermometer

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (optional)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add anhydrous aluminum chloride (1.1 to 1.2 molar equivalents relative to benzoyl chloride) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: To the cooled and stirred suspension, add a solution of benzoyl chloride (1 molar equivalent) and thiophene (1 to 1.2 molar equivalents) in anhydrous dichloromethane dropwise from the dropping funnel. Maintain the reaction temperature below 5°C during the addition.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).[1]

-

Combine the organic layers and wash successively with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2-benzoylthiophene.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the Friedel-Crafts acylation of thiophene.

References

Application Notes and Protocols for 2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Iodo-2-methylbenzoyl)-5-(4-fluorophenyl)thiophene is a heterocyclic compound that primarily serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). While direct therapeutic applications of this specific compound are not extensively documented, its structural motifs are present in molecules with significant biological activities. These notes provide an overview of its role in chemical synthesis and explore the therapeutic potential of closely related thiophene-containing compounds.

Chemical Properties and Role as a Synthetic Intermediate